4-(2-Bromopropionyl)phenoxyacetic acid

Description

The exact mass of the compound 4-(2-Bromopropionyl)phenoxyacetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(2-Bromopropionyl)phenoxyacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Bromopropionyl)phenoxyacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

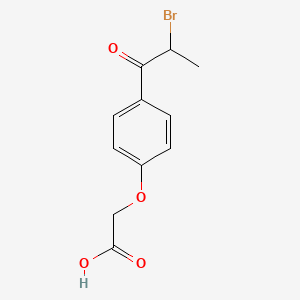

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(2-bromopropanoyl)phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO4/c1-7(12)11(15)8-2-4-9(5-3-8)16-6-10(13)14/h2-5,7H,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQLRCYTWVMDUBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)OCC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10409308 | |

| Record name | 4-(2-Bromopropionyl)phenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33254-93-2 | |

| Record name | 4-(2-Bromopropionyl)phenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Bromopropionyl)phenoxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Bromopropionyl)phenoxyacetic Acid (CAS 33254-93-2)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(2-Bromopropionyl)phenoxyacetic acid, a versatile chemical intermediate with significant applications in synthetic chemistry, particularly in the realm of solid-phase peptide synthesis and as a building block for bioactive molecules.

Core Chemical Identity and Properties

4-(2-Bromopropionyl)phenoxyacetic acid is a substituted phenoxyacetic acid derivative. The presence of the reactive 2-bromopropionyl group and the carboxylic acid moiety makes it a valuable bifunctional molecule for a variety of chemical transformations.

Table 1: Physicochemical Properties of 4-(2-Bromopropionyl)phenoxyacetic acid

| Property | Value | Source |

| CAS Number | 33254-93-2 | [1] |

| Molecular Formula | C₁₁H₁₁BrO₄ | [1] |

| Molecular Weight | 287.11 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 139-142 °C | [2] |

| Purity | ≥95% (typical) | [1] |

Synthesis and Characterization

Proposed Synthetic Workflow:

Caption: Proposed synthesis of 4-(2-Bromopropionyl)phenoxyacetic acid.

Step-by-Step Experimental Protocol (Proposed):

-

Reaction Setup: To a stirred solution of 4-hydroxyphenoxyacetic acid in a suitable inert solvent such as dichloromethane (DCM) or nitrobenzene, cooled to 0-5 °C, add a Lewis acid catalyst, typically aluminum chloride (AlCl₃), in portions.

-

Acylation: Slowly add 2-bromopropionyl chloride to the reaction mixture while maintaining the low temperature. The reaction is typically exothermic.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-(2-Bromopropionyl)phenoxyacetic acid.

Characterization:

Due to the lack of publicly available spectra for 4-(2-Bromopropionyl)phenoxyacetic acid, the following are expected characteristic signals based on the analysis of structurally similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the acetic acid moiety, the methine proton of the propionyl group, and the methyl protons. The chemical shifts would be influenced by the electron-withdrawing nature of the bromine atom and the carbonyl group.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbons, the aromatic carbons, the methylene carbon, the methine carbon, and the methyl carbon.

-

FTIR: The infrared spectrum should exhibit characteristic absorption bands for the carboxylic acid O-H stretch, the C=O stretches of the ketone and carboxylic acid, and C-O stretching vibrations of the ether linkage.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of bromine and fragments corresponding to the phenoxyacetic acid moiety.

Key Applications in Research and Development

Photolabile Linker in Solid-Phase Peptide Synthesis

The primary and most well-documented application of 4-(2-Bromopropionyl)phenoxyacetic acid is as a photolabile linker in solid-phase peptide synthesis (SPPS).[1] Photolabile linkers are crucial tools that allow for the cleavage of synthesized peptides from the solid support under mild UV irradiation, preserving sensitive functional groups that might be compromised by harsh acidic cleavage conditions.

Mechanism of Action as a Photolabile Linker:

The photocleavage of linkers containing a phenacyl moiety typically proceeds via a Norrish Type II-like mechanism. Upon UV irradiation, the carbonyl group is excited, leading to intramolecular hydrogen abstraction from the adjacent methylene group of the peptide, followed by fragmentation.

Caption: General workflow of photocleavage in SPPS.

This method is particularly advantageous for the synthesis of peptides containing acid-sensitive modifications, such as glycosylation or phosphorylation.

Intermediate in Pharmaceutical Synthesis

The phenoxyacetic acid scaffold is a common structural motif in a wide range of biologically active compounds.[3] Derivatives of phenoxyacetic acid have been shown to possess antibacterial, antifungal, anti-inflammatory, and other pharmacological properties.[3] 4-(2-Bromopropionyl)phenoxyacetic acid, with its reactive handles, serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. The bromo-ketone functionality can be readily transformed into various other functional groups, allowing for the generation of diverse chemical libraries for drug discovery.

Biological Relevance and Toxicological Profile

The biological activity of phenoxyacetic acid derivatives is well-established, with many compounds in this class used as herbicides.[4] The mechanism of action often involves mimicking the plant hormone auxin, leading to uncontrolled growth and ultimately death of the plant.

The toxicological profile of 4-(2-Bromopropionyl)phenoxyacetic acid has not been extensively studied. However, data from related brominated and chlorinated phenoxyacetic acids suggest that these compounds can have cytotoxic and mutagenic effects.[4] Studies on 2,4-dichlorophenoxyacetic acid have shown induction of chromosomal damage.[4] Therefore, it is crucial to handle 4-(2-Bromopropionyl)phenoxyacetic acid with appropriate safety precautions.

Safety and Handling:

-

Hazard Statements: This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

-

Precautions: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[6][7]

-

Storage: Store in a tightly closed container in a cool, dry place.[6]

Future Perspectives

The unique combination of a photolabile group and a versatile synthetic handle in 4-(2-Bromopropionyl)phenoxyacetic acid positions it as a valuable tool for advancing chemical and biological research. Future applications may include its use in the development of novel drug delivery systems, where the photocleavable linker can be used for targeted drug release. Furthermore, its role as a building block for the synthesis of new bioactive compounds warrants further exploration, particularly in the context of high-throughput screening and combinatorial chemistry.

References

Sources

- 1. scbt.com [scbt.com]

- 2. psecommunity.org [psecommunity.org]

- 3. jetir.org [jetir.org]

- 4. Genotoxic effect of substituted phenoxyacetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

A Comprehensive Technical Guide to the Solubility of 4-(2-Bromopropionyl)phenoxyacetic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the solubility characteristics of 4-(2-Bromopropionyl)phenoxyacetic acid, a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the principles governing its solubility, alongside practical, field-tested methodologies for its determination and application.

Introduction: Understanding the Molecule

4-(2-Bromopropionyl)phenoxyacetic acid is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure incorporates a phenoxyacetic acid moiety, known for its herbicidal and pharmaceutical activities, and a reactive 2-bromopropionyl group. This unique combination makes it a valuable synthon, particularly as a photolabile linker for solid-phase peptide synthesis[1]. An understanding of its solubility is paramount for its effective use in synthesis, purification, and formulation.

Key Physicochemical Properties:

A thorough understanding of the physicochemical properties of 4-(2-Bromopropionyl)phenoxyacetic acid is the first step in predicting and manipulating its solubility.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁BrO₄ | [1][2] |

| Molecular Weight | 287.11 g/mol | [1][2] |

| Melting Point | 139-142 °C | [2][3] |

| Boiling Point | 423.2 °C at 760 mmHg | [2][3] |

| Density | 1.542 g/cm³ | [2][3] |

| Appearance | White solid | [2] |

The presence of a carboxylic acid group, a ketone, an ether linkage, and a halogenated alkyl chain suggests a molecule with moderate polarity. The carboxylic acid moiety can act as a hydrogen bond donor and acceptor, while the ether and ketone oxygens are hydrogen bond acceptors. The aromatic ring and the bromopropionyl group contribute to its lipophilicity. This structural complexity indicates that its solubility will be highly dependent on the choice of solvent.

Theoretical Solubility Profile in Organic Solvents

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid group of the target molecule. Therefore, moderate to good solubility is expected. For instance, the related compound 4-Bromophenylacetic acid is known to be soluble in ethanol.

Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid proton. Solvents like DMSO and DMF are powerful solubilizing agents for a wide range of organic compounds and are expected to be effective for 4-(2-Bromopropionyl)phenoxyacetic acid.

Nonpolar Solvents (e.g., Hexanes, Toluene): Due to the polar functional groups, particularly the carboxylic acid, low solubility is anticipated in nonpolar solvents. The lipophilic portions of the molecule (aromatic ring, alkyl chain) will have some affinity for these solvents, but not enough to overcome the unfavorable interactions with the polar groups.

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have an intermediate polarity and are often good at dissolving a wide range of organic compounds. It is likely that 4-(2-Bromopropionyl)phenoxyacetic acid will exhibit some degree of solubility in these solvents, making them potentially useful for extraction and chromatographic purification[4].

The following diagram illustrates the logical relationship for selecting an appropriate solvent based on the solute's and solvent's properties.

Caption: Logical workflow for predicting solubility based on molecular features.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the equilibrium solubility of 4-(2-Bromopropionyl)phenoxyacetic acid in various organic solvents.

Materials and Equipment:

-

4-(2-Bromopropionyl)phenoxyacetic acid (purity ≥95%)[1]

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow Diagram:

Caption: Step-by-step workflow for equilibrium solubility determination.

Step-by-Step Protocol:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of 4-(2-Bromopropionyl)phenoxyacetic acid of known concentrations in the mobile phase to be used for HPLC analysis. This will be used to generate a calibration curve.

-

Sample Preparation: a. Add an excess amount of solid 4-(2-Bromopropionyl)phenoxyacetic acid to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure a saturated solution. b. Tightly cap the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials in a constant temperature shaker or incubator. A standard temperature of 25 °C is typically used. b. Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is generally adequate.

-

Phase Separation and Sampling: a. After equilibration, centrifuge the vials at high speed to pellet the undissolved solid. b. Carefully withdraw a precise aliquot of the clear supernatant using a calibrated pipette.

-

Filtration and Dilution: a. Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles. b. Dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.

-

Quantification: a. Analyze the diluted samples and the standard solutions by HPLC. b. Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. c. Determine the concentration of 4-(2-Bromopropionyl)phenoxyacetic acid in the diluted samples from the calibration curve.

-

Calculation of Solubility: a. Calculate the original concentration in the saturated solution, taking into account the dilution factor. b. Express the solubility in appropriate units, such as mg/mL or mol/L.

Safety and Handling

As a prudent laboratory practice, 4-(2-Bromopropionyl)phenoxyacetic acid and the organic solvents used should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound and solvents in a well-ventilated area or a fume hood.

-

Hazard Information: While specific hazard data for this compound is limited, related phenoxyacetic acids are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation[5]. The presence of the bromopropionyl group suggests it may be a lachrymator and an alkylating agent, warranting careful handling.

-

Transport: This compound may be classified as a Dangerous Good for transport and could be subject to additional shipping charges[1].

Conclusion

This technical guide provides a comprehensive overview of the solubility of 4-(2-Bromopropionyl)phenoxyacetic acid. While quantitative data is sparse in the literature, a sound prediction of its solubility can be made based on its molecular structure. The detailed experimental protocol provided herein offers a robust and reliable method for researchers to determine its solubility in a range of organic solvents, facilitating its effective use in research and development. The principles and methodologies outlined are fundamental to the successful application of this important chemical intermediate.

References

- 2 Bromopropionic Acid - Industrial Grade at Affordable Prices. (n.d.).

- 4-(2-BROMOPROPIONYL)PHENOXYACETIC ACID | CAS 33254-93-2. (n.d.). LookChem.

- 4-Bromophenylacetic acid 98 | 1878-68-8. (n.d.). Sigma-Aldrich.

- 4-(2-Bromopropionyl)phenoxyacetic acid | CAS 33254-93-2. (n.d.). Santa Cruz Biotechnology.

- 33254-93-2, 4-(2-BROMOPROPIONYL)PHENOXYACETIC ACID Formula. (n.d.). ECHEMI.

- Phenoxyacetic Acid | C8H8O3 | CID 19188. (n.d.). PubChem.

- US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (n.d.). Google Patents.

- SAFETY DATA SHEET. (2024, September 7). Sigma-Aldrich.

- PHENOXY ACETIC ACID CAS NO 122-59-8 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.

Sources

A Technical Guide to the-NMR and IR-Spectral Data of 4-(2-Bromopropionyl)phenoxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Bromopropionyl)phenoxyacetic acid is a bifunctional molecule with the chemical formula C₁₁H₁₁BrO₄.[1] It incorporates a phenoxyacetic acid moiety, an aromatic ketone, and an alpha-bromo substituent, making it a valuable building block in organic synthesis. Its structure is particularly relevant in the field of medicinal chemistry and drug development, where it can serve as a linker or a reactive intermediate for creating more complex molecules. For instance, its analog, 4-(bromoacetyl)phenoxyacetic acid, has been identified as a protein tyrosine phosphatase (PTP) inhibitor.[2] A thorough understanding of its spectral characteristics is paramount for researchers to verify its synthesis, assess its purity, and understand its reactivity.

This guide provides an in-depth analysis of the predicted Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectral data for 4-(2-Bromopropionyl)phenoxyacetic acid. The interpretation is grounded in the fundamental principles of spectroscopy and is supported by data from analogous structures to provide a comprehensive analytical framework.

Molecular Structure and Spectroscopic Overview

To effectively interpret the spectral data, we must first deconstruct the molecule into its constituent functional groups and electronic environments.

Molecular Structure of 4-(2-Bromopropionyl)phenoxyacetic acid

Caption: Chemical structure of 4-(2-Bromopropionyl)phenoxyacetic acid.

Key functional groups to identify are:

-

Carboxylic Acid (-COOH): This group will show a very broad O-H stretch in the IR spectrum and characteristic signals for the carbonyl carbon and acidic proton in the NMR spectra.

-

Aromatic Ring (para-disubstituted): This will result in characteristic C=C stretching in the IR spectrum and a distinct splitting pattern in the aromatic region of the ¹H NMR spectrum.[3]

-

Ketone (C=O): A strong C=O stretching band will be present in the IR spectrum, and the carbonyl carbon will have a significant downfield shift in the ¹³C NMR spectrum.[4]

-

Ether (-O-CH₂-): The C-O stretching will be visible in the IR spectrum, and the methylene protons adjacent to the oxygen will be deshielded in the ¹H NMR spectrum.

-

Alkyl Halide (-CH(Br)-): The bromine atom will deshield the adjacent methine proton and carbon in the NMR spectra.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is an essential tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5] The IR spectrum is typically divided into the functional group region (4000-1200 cm⁻¹) and the fingerprint region (below 1200 cm⁻¹).[6] The fingerprint region contains complex vibrations characteristic of the molecule as a whole.[7]

Predicted IR Absorption Bands

The following table summarizes the expected characteristic absorption bands for 4-(2-Bromopropionyl)phenoxyacetic acid. The intensity of an absorption band is dependent on the polarity of the bond.[8][9]

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity | Rationale and Notes |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong | The broadness is due to hydrogen bonding between carboxylic acid molecules. This is a highly characteristic band. |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium to Weak | Aromatic C-H stretches appear at slightly higher frequencies than alkane C-H stretches.[5] |

| Aliphatic C-H | C-H Stretch | 3000 - 2850 | Medium | These signals arise from the -CH₂-, -CH-, and -CH₃ groups. |

| Ketone C=O | C=O Stretch | ~1685 | Strong | The carbonyl is conjugated with the aromatic ring, which lowers the stretching frequency from a typical aliphatic ketone (~1715 cm⁻¹). |

| Carboxylic Acid C=O | C=O Stretch | ~1710 | Strong | This peak may overlap with the ketone C=O, but is typically at a slightly higher frequency. Dimerization can also influence this position. |

| Aromatic C=C | C=C Stretch | 1600 - 1450 | Medium to Weak | Aromatic rings typically show multiple bands in this region.[3] |

| Ether C-O | C-O Stretch | 1250 - 1000 | Strong | Aryl-alkyl ethers show a strong, characteristic absorption in this region. |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

ATR-FTIR is a common and straightforward method for acquiring IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of the solid 4-(2-Bromopropionyl)phenoxyacetic acid sample onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum will be plotted as percent transmittance versus wavenumber (cm⁻¹).

Workflow for IR Spectral Analysis

Caption: Standard workflow for ATR-IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing chemical shifts, integration, and spin-spin coupling, the precise connectivity of atoms can be determined.

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of different proton environments and their neighboring protons.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Notes |

| -COOH | 11.0 - 12.0 | Singlet (broad) | 1H | The acidic proton is highly deshielded and its signal is often broad.[10] It does not couple with other protons. |

| Aromatic (Ha) | ~7.9 | Doublet | 2H | These protons are ortho to the electron-withdrawing acetyl group, causing a significant downfield shift. They will appear as a doublet due to coupling with Hb.[3] |

| Aromatic (Hb) | ~7.0 | Doublet | 2H | These protons are ortho to the electron-donating ether group, which shields them relative to Ha. They will appear as a doublet due to coupling with Ha. The para-substitution often leads to two symmetric sets of peaks that look like doublets.[3] |

| -CH(Br)- | ~5.3 | Quartet | 1H | This methine proton is deshielded by both the adjacent carbonyl group and the electronegative bromine atom. It will be split into a quartet by the three neighboring methyl protons. |

| -O-CH₂- | ~4.7 | Singlet | 2H | These methylene protons are deshielded by the adjacent oxygen atom. They are expected to be a singlet as there are no adjacent protons to couple with. |

| -CH₃ | ~1.9 | Doublet | 3H | These methyl protons are adjacent to the methine group and will be split into a doublet. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.[11] In broadband decoupled spectra, each unique carbon atom typically appears as a single line.[12]

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Notes |

| Ketone C=O | ~195 | The ketone carbonyl carbon is highly deshielded and appears far downfield.[4][13] |

| Carboxylic Acid C=O | ~170 | The carboxylic acid carbonyl carbon is also deshielded, but typically less so than a ketone.[13] |

| Aromatic C-O | ~160 | The aromatic carbon directly attached to the ether oxygen is significantly deshielded. |

| Aromatic C-C=O | ~135 | The aromatic carbon attached to the acetyl group is a quaternary carbon and will also be deshielded. |

| Aromatic CH (ortho to C=O) | ~130 | These carbons are influenced by the electron-withdrawing nature of the carbonyl group. |

| Aromatic CH (ortho to -O-) | ~115 | These carbons are shielded by the electron-donating effect of the ether oxygen. |

| -O-CH₂- | ~65 | The methylene carbon is deshielded by the attached oxygen atom. |

| -CH(Br)- | ~40 | The methine carbon is deshielded by the attached bromine atom. |

| -CH₃ | ~20 | The methyl carbon is in a typical aliphatic region. |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-(2-Bromopropionyl)phenoxyacetic acid in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is "shimmed" to ensure homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

The number of scans will depend on the sample concentration, but 8-16 scans are typical.

-

-

¹³C NMR Acquisition:

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

Due to the low natural abundance of ¹³C, more scans are required (e.g., 128 or more) to achieve a good signal-to-noise ratio.[14]

-

-

Data Processing:

-

Apply a Fourier transform to the raw data (Free Induction Decay) to obtain the frequency-domain spectrum.

-

Phase the spectrum and calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Integrated Spectral Interpretation

The true power of spectroscopic analysis lies in the synergistic use of multiple techniques.

-

IR spectroscopy provides the initial confirmation of the key functional groups: the very broad O-H and two distinct C=O stretches confirm the carboxylic acid and ketone, while the strong C-O stretch confirms the ether linkage.

-

¹H NMR spectroscopy then maps out the proton framework. The distinct downfield aromatic doublets confirm the para-substitution pattern. The quartet-doublet system for the bromopropionyl group (-CH(Br)CH₃) and the singlet for the phenoxyacetic acid methylene group (-OCH₂COOH) provide unambiguous evidence for these structural fragments. The integration values (2H:2H:1H:2H:3H) perfectly match the proposed structure.

-

¹³C NMR spectroscopy provides the final piece of the puzzle by confirming the carbon skeleton. The presence of nine distinct signals (two of the aromatic carbons are chemically equivalent due to symmetry) aligns with the molecular formula. The downfield shifts of the two carbonyl carbons and the specific shifts for the oxygen- and bromine-bearing carbons solidify the structural assignment.

Together, these three spectroscopic methods provide a self-validating system for the structural elucidation and purity assessment of 4-(2-Bromopropionyl)phenoxyacetic acid, offering researchers high confidence in their material before proceeding with further applications in drug discovery and development.

References

-

Chemistry LibreTexts. IR Spectrum and Characteristic Absorption Bands. [Link]

-

Chemistry LibreTexts. Spectral Characteristics of the Benzene Ring. [Link]

-

Jetir.org. Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. [Link]

-

University College London. Chemical shifts. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Chemistry LibreTexts. Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

YouTube. Proton NMR Skills (Benzene Derivatives) - Part 1. [Link]

-

Semantic Scholar. Asymmetrical synthesis of R-(+)-2-(4-Hydroxyphenoxy) propionic acid. [Link]

-

ICT Prague. Table of Characteristic IR Absorptions. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

University of Colorado Boulder. Aromatics - Organic Chemistry. [Link]

-

Master Organic Chemistry. 13-C NMR - How Many Signals. [Link]

-

NPTEL. 13C NMR spectroscopy • Chemical shift. [Link]

-

Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. [Link]

-

Chemistry Stack Exchange. How can multiplets in para-disubstituted benzene rings be described?. [Link]

-

Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands. [Link]

-

COP Bela. EXPT. 7 CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY. [Link]

-

PSE Community.org. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. [Link]

-

YouTube. Carbon-13 NMR Spectroscopy. [Link]

-

Doc Brown's Chemistry. C3H7Br CH3CH2CH2Br C-13 nmr spectrum of 1-bromopropane analysis of chemical shifts. [Link]

-

Organic Chemistry I - Maricopa. 6.3 IR Spectrum and Characteristic Absorption Bands. [Link]

-

OpenOChem Learn. Ketones. [Link]

-

PubChem - NIH. 2-Bromopropionic acid. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Ketones | OpenOChem Learn [learn.openochem.org]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. copbela.org [copbela.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 9. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. bhu.ac.in [bhu.ac.in]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-(2-Bromopropionyl)phenoxyacetic acid

This guide provides a comprehensive overview of the mass spectrometric analysis of 4-(2-Bromopropionyl)phenoxyacetic acid, a compound of interest in pharmaceutical research and solid-phase peptide synthesis.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the methodologies, expected outcomes, and validation considerations for the robust analysis of this molecule.

Introduction to 4-(2-Bromopropionyl)phenoxyacetic acid and its Analytical Significance

4-(2-Bromopropionyl)phenoxyacetic acid (Molecular Formula: C₁₁H₁₁BrO₄, Molecular Weight: 287.11 g/mol ) is a bifunctional molecule incorporating a phenoxyacetic acid moiety, an aromatic ketone, and a reactive α-bromo group.[1] Its application as a photolabile linker in solid-phase peptide synthesis underscores the need for precise and reliable analytical methods to characterize its purity, stability, and reaction kinetics. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as a powerful tool for this purpose due to its high sensitivity, selectivity, and ability to provide structural information.[2]

This guide will elucidate the principles behind the mass spectrometric behavior of 4-(2-Bromopropionyl)phenoxyacetic acid, from ionization to fragmentation, and provide a detailed protocol for its analysis, grounded in established scientific principles and regulatory expectations.

Ionization and Expected Molecular Ions

The choice of ionization technique is critical for the successful analysis of 4-(2-Bromopropionyl)phenoxyacetic acid. Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options, with the selection depending on the specific analytical context and available instrumentation.

-

Electrospray Ionization (ESI): As a soft ionization technique, ESI is well-suited for the analysis of polar molecules like carboxylic acids.[3][4] In negative ion mode, deprotonation of the carboxylic acid group is expected to be the dominant ionization pathway, yielding the [M-H]⁻ ion. In positive ion mode, protonation can occur, though typically with lower efficiency for acidic molecules. The formation of adducts with cations present in the mobile phase, such as sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺), is also possible.[3][4]

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and thermally stable compounds and can be a good alternative if ESI proves inefficient.[5] Ionization in APCI occurs in the gas phase through ion-molecule reactions.[5] For 4-(2-Bromopropionyl)phenoxyacetic acid, protonation to form [M+H]⁺ in positive ion mode and deprotonation to form [M-H]⁻ in negative ion mode are the expected outcomes.[5]

The Isotopic Signature of Bromine: A key characteristic in the mass spectrum of this compound will be the isotopic pattern of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[6] Consequently, the molecular ion and any bromine-containing fragment ions will appear as a pair of peaks (an "isotopic doublet") separated by 2 m/z units and with nearly equal intensity.[6] This distinctive pattern is a powerful diagnostic tool for confirming the presence of bromine in the molecule and its fragments.

Predicted Fragmentation Pathways

Understanding the fragmentation of 4-(2-Bromopropionyl)phenoxyacetic acid is essential for structural confirmation and for developing selective quantitative methods using tandem mass spectrometry (MS/MS). The fragmentation is expected to be driven by the molecule's key functional groups: the carboxylic acid, the α-bromoketone, and the ether linkage.

Negative Ion Mode ([M-H]⁻) Fragmentation:

In negative ion mode ESI-MS/MS, the initial deprotonation at the carboxylic acid creates a carboxylate anion. Collision-induced dissociation (CID) of this precursor ion is likely to proceed through the following pathways:

-

Loss of CO₂: A common fragmentation for carboxylates is the neutral loss of carbon dioxide (44 Da).

-

Cleavage of the Ether Bond: The ether linkage can cleave, leading to the formation of a phenoxide ion.

-

α-Cleavage adjacent to the Carbonyl: Cleavage of the bond between the carbonyl carbon and the brominated carbon can occur.

Positive Ion Mode ([M+H]⁺) Fragmentation:

In positive ion mode, protonation can occur on the carbonyl oxygen or the ether oxygen. Fragmentation of the protonated molecule could involve:

-

Loss of H₂O: Dehydration is a common fragmentation pathway for molecules with hydroxyl or carbonyl groups.

-

α-Cleavage: Similar to negative mode, cleavage adjacent to the carbonyl group is expected. This is a common fragmentation pattern for ketones.

-

Loss of the Carboxymethyl Group: Cleavage of the ether bond can result in the loss of the carboxymethyl group.

The following diagram illustrates the predicted fragmentation pathways for the [M-H]⁻ ion:

Caption: Predicted Fragmentation Pathways of [M-H]⁻.

Experimental Protocol: LC-MS/MS Analysis

This section provides a detailed, step-by-step methodology for the quantitative analysis of 4-(2-Bromopropionyl)phenoxyacetic acid.

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible LC-MS analysis. The goal is to extract the analyte from its matrix, remove interferences, and prepare it in a solvent compatible with the LC-MS system.[7][8]

-

Stock Solution Preparation: Accurately weigh a reference standard of 4-(2-Bromopropionyl)phenoxyacetic acid and dissolve it in a suitable organic solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).[9]

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase or a solvent mixture similar in composition. These will be used to construct the calibration curve.

-

Sample Extraction (from a biological matrix, if applicable):

-

Protein Precipitation: For plasma or serum samples, a simple protein precipitation can be performed by adding 3 volumes of cold acetonitrile to 1 volume of the sample. Vortex vigorously and centrifuge to pellet the precipitated proteins. The supernatant can then be diluted and injected.[8]

-

Liquid-Liquid Extraction (LLE): Acidify the sample and extract with a water-immiscible organic solvent like ethyl acetate. Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

-

Solid-Phase Extraction (SPE): Use a suitable SPE cartridge (e.g., a mixed-mode anion exchange or reversed-phase sorbent) to retain the analyte while interferences are washed away. Elute the analyte with an appropriate solvent, evaporate, and reconstitute.

-

-

Final Dilution: Ensure the final concentration of the analyte in the prepared sample is within the linear range of the calibration curve.[9]

-

Filtration: Filter all samples and standards through a 0.22 µm syringe filter before injection to remove any particulates that could clog the LC system.[8]

LC-MS/MS Instrumentation and Parameters

The following table summarizes typical starting parameters for an LC-MS/MS method. These should be optimized for the specific instrument and application.

| Parameter | Setting | Rationale |

| LC System | ||

| Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 2.6 µm) | Good retention and separation for moderately polar small molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation of the carboxylic acid for better retention on the reversed-phase column. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |

| Gradient | 20% B to 95% B over 10 minutes | A typical starting gradient for method development. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temperature | 40 °C | Improves peak shape and reproducibility. |

| Injection Volume | 5 µL | A typical injection volume to avoid overloading the column. |

| MS System | ||

| Ionization Mode | ESI Negative | Expected to provide the highest sensitivity due to the acidic nature of the analyte. |

| Capillary Voltage | 3.5 kV | To be optimized for maximal signal. |

| Gas Temperature | 350 °C | To be optimized for efficient desolvation. |

| Gas Flow | 10 L/min | To be optimized for efficient desolvation. |

| Nebulizer Pressure | 45 psi | To be optimized for stable spray. |

| MS/MS Transitions | Precursor Ion: m/z 285/287 | The deprotonated molecule with its isotopic partner. |

| Product Ions: To be determined experimentally based on the fragmentation pattern. | Select the most intense and specific fragment ions for quantification and confirmation. | |

| Collision Energy | To be optimized for each transition | The energy required to induce fragmentation. |

Method Validation

A rigorous method validation is essential to ensure the reliability of the analytical data, especially in a drug development setting. The validation should be performed according to established guidelines such as those from the International Council for Harmonisation (ICH) or the U.S. Food and Drug Administration (FDA).[4][10][11][12][13][14][15][16]

The following parameters should be assessed:

-

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[14]

-

Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.[14]

-

Accuracy: The closeness of the measured value to the true value.[14]

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[14]

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[14]

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[14]

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

The following diagram illustrates a typical workflow for LC-MS/MS method development and validation:

Caption: LC-MS/MS Method Development and Validation Workflow.

Conclusion

The mass spectrometric analysis of 4-(2-Bromopropionyl)phenoxyacetic acid, when approached systematically, can yield highly reliable and informative data. A thorough understanding of its ionization and fragmentation behavior is key to developing a robust analytical method. By following the detailed protocol and adhering to established validation guidelines, researchers can confidently characterize and quantify this important molecule in various matrices, supporting its application in drug development and other scientific endeavors.

References

-

ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

-

ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

-

FDA. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. [Link]

-

FDA. (2019). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Determination of NDMA in Ranitidine Drug Substance and. [Link]

- Dong, M. W. (2016). Application of LCMS in small-molecule drug development. Drug Development and Delivery.

-

AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. [Link]

-

National Center for Biotechnology Information. (n.d.). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. [Link]

-

ACS Publications. (2008). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. [Link]

-

Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

-

Chromatography Forum. (2007). how to develop a lc-ms/ms method for acidic compounds plasma. [Link]

-

Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. [Link]

-

Chromatography Online. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

-

National Center for Biotechnology Information. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. [Link]

-

Chemguide. (n.d.). mass spectra - the m+2 peak. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

YouTube. (2020). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage. [Link]

-

National Center for Biotechnology Information. (n.d.). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. [Link]

-

Stanford University Mass Spectrometry. (2020). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. [Link]

-

European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

-

ResearchGate. (n.d.). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 3. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fda.gov [fda.gov]

- 5. LC-ESI-MS/MS Identification of Biologically Active Phenolic Compounds in Mistletoe Berry Extracts from Different Host Trees - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tecan.com [tecan.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 11. database.ich.org [database.ich.org]

- 12. database.ich.org [database.ich.org]

- 13. researchgate.net [researchgate.net]

- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 15. ema.europa.eu [ema.europa.eu]

- 16. s27415.pcdn.co [s27415.pcdn.co]

A Technical Guide to 2-[4-(2-Bromopropanoyl)phenoxy]acetic Acid: A Photolabile Linker for Solid-Phase Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of solid-phase peptide synthesis (SPPS), the choice of a linker is a critical determinant of the overall success of synthesizing complex peptides. The linker, the molecular bridge between the growing peptide chain and the solid support, dictates the conditions under which the final product is cleaved and recovered. Among the diverse array of linkers available, photolabile linkers offer a unique advantage: cleavage under mild and specific conditions using light, thereby avoiding the often harsh acidic or basic treatments that can compromise sensitive peptide structures. This guide provides a comprehensive technical overview of a specific phenacyl-type photolabile linker, 2-[4-(2-bromopropanoyl)phenoxy]acetic acid, for researchers and professionals engaged in peptide and medicinal chemistry.

Chemical Identity and Nomenclature

The compound with the common name 4-(2-Bromopropionyl)phenoxyacetic acid is systematically named according to IUPAC nomenclature as 2-[4-(2-bromopropanoyl)phenoxy]acetic acid . This nomenclature accurately describes the molecular architecture, highlighting the acetic acid moiety linked via an ether to a phenoxy group, which is in turn substituted at the para position with a 2-bromopropanoyl group.

For clarity and cross-referencing, a comprehensive list of its identifiers is provided below.

| Identifier Type | Identifier |

| Systematic IUPAC Name | 2-[4-(2-bromopropanoyl)phenoxy]acetic acid |

| Common Name | 4-(2-Bromopropionyl)phenoxyacetic acid |

| CAS Number | 33254-93-2[1] |

| Molecular Formula | C₁₁H₁₁BrO₄[1] |

| Molecular Weight | 287.11 g/mol [1] |

| Synonyms | PPOA Linker, 2-(4-(2-Bromopropanoyl)phenoxy)acetic acid, Acetic acid, 2-[4-(2-bromo-1-oxopropyl)phenoxy]- |

Physicochemical Properties

Understanding the physicochemical properties of the linker is paramount for its effective application in SPPS.

| Property | Value |

| Melting Point | 139-142 °C |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as DMF, DCM, and THF. |

| Purity | Typically ≥95% for commercial grades.[1] |

Spectroscopic Data (Predicted)

-

¹H NMR (Predicted): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenoxy ring (typically in the range of 6.9-7.9 ppm), the methylene protons of the acetic acid moiety (around 4.7 ppm), the methine proton of the bromopropanoyl group (a quartet), and the methyl protons (a doublet).

-

¹³C NMR (Predicted): The carbon NMR spectrum will display signals for the carbonyl carbons of the ketone and carboxylic acid, the aromatic carbons, and the aliphatic carbons of the propionyl and acetic acid groups.

-

Infrared (IR) Spectroscopy (Predicted): The IR spectrum is expected to exhibit strong absorption bands corresponding to the C=O stretching of the ketone and the carboxylic acid, as well as C-O stretching vibrations of the ether and carboxylic acid groups, and aromatic C-H and C=C stretching.

The Chemistry of a Photolabile Linker: Mechanism of Action

2-[4-(2-Bromopropanoyl)phenoxy]acetic acid belongs to the family of phenacyl photolabile linkers. The core of its functionality lies in the α-keto-benzylic system, which is susceptible to photochemical cleavage.

The proposed mechanism for the photocleavage of phenacyl esters involves the absorption of UV light, typically in the range of 320-360 nm, which excites the phenacyl chromophore to a triplet state. This excited state can then undergo a series of intramolecular reactions, often involving a photo-Favorskii type rearrangement, leading to the cleavage of the ester bond connecting the linker to the synthesized molecule. The exact byproducts of the cleavage will depend on the reaction conditions, particularly the solvent used.

Caption: General workflow of photocleavage in SPPS.

Application in Solid-Phase Peptide Synthesis: A Step-by-Step Workflow

The utility of 2-[4-(2-bromopropanoyl)phenoxy]acetic acid as a photolabile linker is realized through a multi-step process integral to the Fmoc-based SPPS strategy.

Synthesis of the Linker

While not commercially available from all suppliers, the synthesis of 2-[4-(2-bromopropanoyl)phenoxy]acetic acid can be approached through established organic chemistry reactions. A plausible synthetic route involves a Friedel-Crafts acylation of a suitable phenoxyacetic acid derivative.[2][3]

Caption: A potential synthetic pathway for the linker.

Attachment to Solid Support

The first step in SPPS is the covalent attachment of the linker to a suitable solid support, typically an aminomethylated resin such as aminomethyl-polystyrene. The carboxylic acid group of the linker is activated and then reacted with the amino groups on the resin to form a stable amide bond.

Protocol for Linker Attachment to Aminomethyl Resin:

-

Resin Swelling: Swell the aminomethyl resin in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF) for 1-2 hours.

-

Linker Activation: In a separate vessel, dissolve 2-[4-(2-bromopropanoyl)phenoxy]acetic acid (2-4 equivalents relative to the resin loading) in DMF. Add a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) or HBTU/HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA).

-

Coupling: Add the activated linker solution to the swollen resin and agitate the mixture at room temperature for 2-12 hours.

-

Capping: After the coupling reaction, cap any unreacted amino groups on the resin using a capping solution (e.g., acetic anhydride and pyridine in DMF) to prevent the formation of deletion sequences in the subsequent peptide synthesis.

-

Washing: Thoroughly wash the resin with DMF, DCM, and methanol to remove excess reagents and byproducts. Dry the resin under vacuum.

Caption: Workflow for attaching the linker to a solid support.

Peptide Chain Elongation

With the linker attached to the resin, the peptide is synthesized by sequential addition of Fmoc-protected amino acids. Each cycle involves two key steps:

-

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of piperidine in DMF (typically 20%).

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling agent and then added to the resin to react with the newly deprotected N-terminus.

This cycle is repeated until the desired peptide sequence is assembled.

Photocleavage of the Peptide from the Resin

The final step is the release of the synthesized peptide from the solid support. This is where the photolabile nature of the linker is exploited.

General Protocol for Photocleavage:

-

Resin Preparation: After the final synthesis cycle, thoroughly wash the peptide-resin to remove all soluble reagents. Dry the resin under vacuum.

-

Irradiation: Suspend the dried peptide-resin in a suitable, UV-transparent solvent (e.g., a mixture of acetonitrile and water, or methanol). Irradiate the suspension with a UV lamp, typically with a wavelength centered around 350-365 nm. The duration of irradiation will depend on the scale of the synthesis and the specific peptide, and may range from a few hours to overnight.

-

Peptide Recovery: After irradiation, filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with the same solvent to ensure complete recovery of the product.

-

Purification: The crude peptide in the filtrate can then be purified using standard techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

It is crucial to perform pilot experiments to optimize the cleavage conditions for a specific peptide to maximize the yield and purity of the final product.

Advantages and Considerations

The use of 2-[4-(2-bromopropanoyl)phenoxy]acetic acid as a photolabile linker offers several advantages:

-

Mild Cleavage Conditions: Photocleavage avoids the use of strong acids (like trifluoroacetic acid) or bases, which is beneficial for peptides containing sensitive functional groups or post-translational modifications.

-

Orthogonality: The photolabile linker is stable to the reagents used in standard Fmoc-SPPS, providing excellent orthogonality.

However, researchers should also consider the following:

-

Photolabile Protecting Groups: Care must be taken if the peptide sequence contains other photolabile protecting groups to avoid their premature removal during linker cleavage.

-

Byproduct Removal: The byproducts of the linker cleavage need to be effectively separated from the desired peptide during purification.

-

Scalability: While effective at the lab scale, scaling up photochemical reactions can present challenges in ensuring uniform irradiation of the resin.

Conclusion

2-[4-(2-bromopropanoyl)phenoxy]acetic acid represents a valuable tool in the arsenal of the peptide chemist. Its photolabile nature allows for the mild and specific release of synthesized peptides from the solid support, making it particularly suitable for the preparation of sensitive and complex peptide molecules. By understanding its chemical properties, mechanism of action, and the practical aspects of its application in SPPS as outlined in this guide, researchers can effectively leverage this linker to advance their research and development efforts in the fields of chemistry, biology, and medicine.

References

- Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

Ju, J., et al. (2002). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. Proceedings of the National Academy of Sciences, 99(3), 1410-1415. [Link]

-

Aapptec. Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. [Link]

- Isidro-Llobet, A., et al. (2009). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 527, 1-21.

- Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.

-

Popik, V. V. (2010). 2-Hydroxyphenacyl ester: A new photoremovable protecting group. The Journal of Organic Chemistry, 75(21), 7296-7302. [Link]

-

NIST. 4-Bromophenylacetic acid. [Link]

-

Chemistry LibreTexts. Friedel-Crafts Acylation. [Link]

Sources

The Dawn of Photocontrol: A Technical Chronicle of the Phenacyl Photolabile Linker

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Quest for Spatiotemporal Control in Chemistry and Biology

In the intricate dance of molecules that underpins life and defines chemical synthesis, the ability to command reactions in time and space is a coveted power. This guide delves into the history and core principles of a key player in this pursuit: the phenacyl photolabile linker. From its conceptual dawn to its modern-day applications in complex molecular caging and solid-phase synthesis, we will journey through the discovery, mechanistic understanding, and practical application of this versatile photochemical tool. As we dissect the nuances of its behavior, we will uncover the ingenuity of the chemists who first harnessed light to break chemical bonds with precision, paving the way for advancements in fields as diverse as drug delivery and proteomics.

Genesis: The Early Sparks of Photolabile Protecting Groups

The story of phenacyl photolabile linkers is intrinsically woven into the broader narrative of photoremovable protecting groups (PPGs). The concept of using light to cleave a covalent bond and unmask a functional group was a revolutionary step away from the classical reliance on chemical reagents. The pioneering work of Barltrop and Schofield in 1962, demonstrating the photolytic removal of a benzyloxycarbonyl group, ignited the field. However, it was the introduction of the ortho-nitrobenzyl (oNB) group that truly set the stage for the widespread adoption of "caged" compounds, a term coined in the late 1970s following the light-triggered release of ATP.[1] These early developments established the fundamental principle: a chromophore, upon absorbing light, could initiate a predictable chemical transformation, leading to the release of a protected molecule.

While the o-nitrobenzyl group became a workhorse in the field, the quest for alternative photolabile moieties with different photochemical properties and cleavage characteristics continued. It is within this context that the phenacyl group, a simple acetophenone derivative, emerged as a promising candidate.

The Phenacyl Moiety Takes Center Stage: From Protecting Group to Linker

The use of phenacyl esters as photoremovable protecting groups for carboxylic acids has been a subject of interest for several decades.[2] Early investigations into the photochemistry of ketones laid the groundwork for understanding how the absorption of light by the carbonyl group could trigger bond cleavage.

While a definitive, singular "discovery" paper for the phenacyl group as a linker in the modern sense is elusive in the historical literature, its application evolved from its established role as a protecting group. The transition from protecting a single functional group to serving as a cleavable tether in more complex synthetic strategies, such as solid-phase synthesis, was a gradual but significant conceptual leap. Reviews on photolabile linkers for solid-phase synthesis now routinely include phenacyl and p-alkoxyphenacyl derivatives as an important class of these tools.[3]

A significant milestone in the development of phenacyl-based photochemistry was the work of Sheehan and his contemporaries on the synthesis of penicillin. While not directly employing photolabile linkers, their efforts to develop novel protecting group strategies under mild conditions highlighted the pressing need for such tools in complex natural product synthesis.[4][5]

Unveiling the Mechanism: How Light Breaks the Phenacyl Bond

The cleavage of a phenacyl linker is not a simple, one-size-fits-all process. The underlying photochemical mechanism is highly dependent on the substitution pattern of the aromatic ring.

The Unsubstituted Phenacyl Group: A Tale of Two Pathways

For simple phenacyl esters, the story is more complex than a straightforward homolytic bond cleavage. The excited carbonyl group, typically in its triplet state, can initiate a reaction cascade. One established mechanism involves hydrogen abstraction from a hydrogen-donating solvent or additive by the excited carbonyl group.[2] This forms a ketyl radical intermediate, which then leads to the release of the carboxylic acid.

Another potential pathway, particularly in the absence of good hydrogen donors, is the Norrish Type II reaction. This intramolecular process involves the abstraction of a γ-hydrogen by the excited carbonyl oxygen, leading to a 1,4-biradical.[6] This biradical can then undergo cleavage to release the protected molecule.

The Rise of the p-Hydroxyphenacyl (pHP) Linker: The Photo-Favorskii Rearrangement

A major advancement in phenacyl linker technology was the development of the p-hydroxyphenacyl (pHP) group. This derivative exhibits significantly cleaner and more efficient photochemistry due to a unique mechanistic pathway known as the photo-Favorskii rearrangement.[7]

Upon photoexcitation, the p-hydroxyphenacyl ester undergoes a skeletal rearrangement, leading to the formation of p-hydroxyphenylacetic acid as a major byproduct and the release of the caged molecule.[7] This process is highly efficient and avoids many of the side reactions associated with other photolabile groups. The reaction is believed to proceed through a short-lived triplet state.[8]

The efficiency of the photo-Favorskii rearrangement is influenced by the pH of the medium. Deprotonation of the phenolic hydroxyl group can lead to a decrease in the quantum yield of release.[7]

Synthesis and Application: A Practical Guide

The versatility of phenacyl photolabile linkers stems from their straightforward synthesis and their ability to be attached to a variety of functional groups.

Synthesis of Phenacyl Bromide: The Gateway Reagent

The most common precursor for the synthesis of phenacyl linkers is phenacyl bromide (α-bromoacetophenone). It is typically synthesized by the bromination of acetophenone.

Experimental Protocol: Synthesis of Phenacyl Bromide

-

Reaction Setup: In a well-ventilated fume hood, dissolve acetophenone in a suitable solvent such as diethyl ether or acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in the same solvent dropwise to the stirred solution. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

Reaction Monitoring: The disappearance of the bromine color indicates the progress of the reaction. The reaction can also be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into ice-water to quench any unreacted bromine.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Attachment to Carboxylic Acids: Formation of Phenacyl Esters

Phenacyl esters are readily prepared by the reaction of a carboxylic acid with phenacyl bromide in the presence of a base.

Experimental Protocol: Synthesis of a Phenacyl Ester

-

Salt Formation: Dissolve the carboxylic acid in a suitable solvent (e.g., DMF, acetone). Add a base, such as triethylamine or potassium carbonate, to form the carboxylate salt in situ.

-

Esterification: To the stirred solution of the carboxylate salt, add a solution of phenacyl bromide in the same solvent.

-

Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating. The progress of the reaction can be monitored by TLC.

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude phenacyl ester can be purified by column chromatography or recrystallization.

A Comparative Look: Phenacyl Derivatives and Their Photochemical Properties

The utility of a photolabile linker is defined by its photochemical properties. The table below provides a comparative overview of different phenacyl derivatives.

| Phenacyl Derivative | Typical Cleavage Wavelength (nm) | Quantum Yield (Φ) | Key Features & Byproducts |

| Unsubstituted Phenacyl | ~300-350 | 0.1 - 0.3 | Cleavage via hydrogen abstraction or Norrish Type II. Byproducts can include acetophenone. |

| p-Methoxyphenacyl | ~310-360 | 0.2 - 0.4 | Electron-donating group can increase quantum yield. Byproducts include p-methoxyacetophenone. |

| p-Hydroxyphenacyl (pHP) | ~300-360 | 0.1 - 0.4 (pH dependent) | Clean and efficient cleavage via photo-Favorskii rearrangement. Byproduct is p-hydroxyphenylacetic acid.[7] |

| o-Hydroxyphenacyl | ~350-380 | 0.1 - 0.3 | Red-shifted absorption compared to pHP. Cleavage proceeds from a short-lived triplet state.[8] |

Note: Quantum yields are highly dependent on the leaving group, solvent, and pH. The values provided are general ranges.

The Future of Photocontrol: Evolving the Phenacyl Platform

The journey of the phenacyl photolabile linker is far from over. Current research focuses on developing new derivatives with improved properties, such as:

-

Red-shifted absorption: Shifting the cleavage wavelength to the visible or near-infrared region would allow for deeper tissue penetration and reduced phototoxicity in biological applications.

-

Two-photon absorption: Designing linkers that can be cleaved by the simultaneous absorption of two lower-energy photons offers unprecedented spatiotemporal resolution.

-

Orthogonal cleavage: Developing a toolbox of phenacyl derivatives that can be selectively cleaved with different wavelengths of light would enable the sequential release of multiple molecules.

The phenacyl photolabile linker, born from the fundamental principles of photochemistry, continues to be a powerful tool for chemists and biologists. Its rich history and evolving capabilities promise a bright future for the precise, light-mediated control of molecular function.

References

- Givens, R. S., et al. (2012). p-Hydroxyphenacyl photoremovable protecting groups—Robust photochemistry despite substituent diversity. Beilstein Journal of Organic Chemistry, 8, 289-301.

- Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191.

- Ngoy, B. P., et al. (2012). 2-Hydroxyphenacyl ester: a new photoremovable protecting group. Photochemical & Photobiological Sciences, 11(7), 1135-1143.

- Sheehan, J. C. (1957). The Synthesis of Penicillin V. Journal of the American Chemical Society, 79(5), 1262–1263.

- Sheehan, J. C., & Henery-Logan, K. R. (1959). The Total Synthesis of Penicillin V. Journal of the American Chemical Society, 81(12), 3089–3094.

- Wagner, P. J. (1989). Norrish type II photoelimination. Accounts of Chemical Research, 22(3), 83-91.

-

SynArchive. (n.d.). Synthesis of Penicillin V by John C. Sheehan (1957). Retrieved from [Link]

- Mikkelsen, R. J., et al. (2018). Photolabile Linkers for Solid-Phase Synthesis.

- Klán, P., & Wirz, J. (2009).

- Bochet, C. G. (2002). Photolabile protecting groups and linkers. Journal of the Chemical Society, Perkin Transactions 1, (1), 125-142.

- Falvey, D. E. (1996). Photo-removable protecting groups in organic synthesis.

- Givens, R. S., & Rubina, M. (2015). Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups. Photochemical & Photobiological Sciences, 14(11), 1957-1975.

- Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable protecting groups: a pleasant way to trigger biological processes. Photochemical & Photobiological Sciences, 1(7), 441-458.

- Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.

- Lawrence, D. S. (2005). The preparation and in situ applications of caged compounds. Current Opinion in Chemical Biology, 9(6), 570-575.

- Kaplan, J. H., Forbush, B., & Hoffman, J. F. (1978). Rapid photolytic release of adenosine 5'-triphosphate from a protected analogue: utilization by the Na: K pump of human red blood cell ghosts. Biochemistry, 17(10), 1929-1935.

- Barltrop, J. A., & Schofield, P. (1962). Photosensitive Protective Groups. Tetrahedron Letters, 3(16), 697-699.

- Patchornik, A., Amit, B., & Woodward, R. B. (1970). Photosensitive protecting groups. Journal of the American Chemical Society, 92(21), 6333-6335.

- Sheehan, J. C., & Umezawa, K. (1973). Phenacyl- and substituted phenacyl-protected amino acids in peptide synthesis. The Journal of Organic Chemistry, 38(21), 3771-3774.

- Wang, S. S. (1975). p-Alkoxybenzyl alcohol resin and p-alkoxybenzyloxycarbonylhydrazide resin for solid phase synthesis of protected peptide fragments. Journal of the American Chemical Society, 97(14), 4137-4141.

- Rich, D. H., & Gurwara, S. K. (1975). Preparation of a new o-nitrobenzyl resin for solid-phase synthesis of protected peptide acids. Tetrahedron Letters, 16(4), 301-304.

- Pillai, V. N. R. (1980). Photoremovable protecting groups in organic synthesis. Synthesis, 1980(1), 1-26.

- Corrie, J. E., & Trentham, D. R. (1993). Caged compounds and related photolabile protecting groups. In Bioorganic photochemistry (Vol. 2, pp. 243-305). Springer, Berlin, Heidelberg.

- Goeldner, M., & Givens, R. (Eds.). (2005). Dynamic studies in biology: phototriggers, photoswitches and caged biomolecules. John Wiley & Sons.

Sources

- 1. scispace.com [scispace.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Carboxylic compound synthesis by carboxylation [organic-chemistry.org]

- 4. synarchive.com [synarchive.com]

- 5. John C. Sheehan - Wikipedia [en.wikipedia.org]

- 6. Norrish reaction - Wikipedia [en.wikipedia.org]

- 7. p-Hydroxyphenacyl photoremovable protecting groups — Robust photochemistry despite substituent diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

An In-depth Technical Guide on the Safety and Handling of 4-(2-Bromopropionyl)phenoxyacetic acid

This guide provides a comprehensive overview of the safe handling, storage, and disposal of 4-(2-Bromopropionyl)phenoxyacetic acid, tailored for researchers, scientists, and drug development professionals. Drawing upon established safety protocols for structurally related compounds and general principles of laboratory safety, this document aims to equip the user with the necessary knowledge to handle this reagent responsibly and effectively in a research setting.

Chemical and Physical Properties

4-(2-Bromopropionyl)phenoxyacetic acid is a bifunctional molecule featuring a phenoxyacetic acid moiety and an α-bromopropionyl group. This unique structure underpins its utility in specialized chemical applications.

| Property | Value | Source |

| CAS Number | 33254-93-2 | N/A |

| Molecular Formula | C₁₁H₁₁BrO₄ | N/A |

| Molecular Weight | 287.11 g/mol | N/A |

| Appearance | Typically a white to off-white solid | [1] |

| Melting Point | 139-142 °C | N/A |

| Solubility | Generally soluble in common organic solvents such as ethanol, methanol, and DMSO; limited solubility in water. | [1] |

Hazard Identification and GHS Classification

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

Therefore, it is prudent to handle 4-(2-Bromopropionyl)phenoxyacetic acid with the assumption that it possesses a similar hazard profile.

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the first line of defense against exposure. The following PPE is mandatory when handling this compound:

-

Eye Protection: Chemical safety goggles with side shields are required to protect against splashes. A face shield may be necessary when handling larger quantities or when there is a significant risk of splashing.

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or perforation before use.

-

Skin and Body Protection: A laboratory coat that closes at the front and has long sleeves is essential. Ensure that shoes are closed-toed.

-